molecular formula C17H17N5OS B2580278 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 862706-79-4

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2580278
CAS No.: 862706-79-4
M. Wt: 339.42
InChI Key: RPTICTKCHAHSNV-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a synthetic small molecule featuring the 1,2,4-triazole pharmacophore, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its extensive biological activity profile . The 1,2,4-triazole core is a privileged structure in pharmaceutical research, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole-dipole interactions . This molecular framework is found in numerous clinically used drugs across therapeutic categories, including antifungal agents (e.g., fluconazole, voriconazole), anticancer therapeutics (e.g., anastrozole, letrozole), and central nervous system modulators . The specific substitution pattern of this compound—with a phenyl ring at the 5-position of the triazole, an amino group at the 4-position, and a sulfanyl-acetamide linker to a 2-methylphenyl group—may confer unique target selectivity and physicochemical properties worthy of investigation. Potential Research Applications: Oncology Research: Structurally similar 1,2,4-triazole derivatives have demonstrated promising anticancer properties in screening assays against various human tumor cell lines, including leukemia, melanoma, and cancers of the breast, lung, and colon . The molecule's structure suggests potential for investigating its antiproliferative activity and mechanism of action. Infectious Disease Research: The 1,2,4-triazole moiety is a well-established scaffold for developing antifungal agents that inhibit ergosterol biosynthesis . This compound could serve as a lead structure for synthesizing novel analogs to combat fungal pathogens. Enzyme Inhibition Studies: Hybrid molecules containing both triazole and acetamide components have been explored as potent inhibitors of enzymes like elastase, which is implicated in inflammatory processes and skin aging . This compound may be valuable for researching protease inhibition. This chemical is provided as a tool for research and development purposes exclusively . It is intended for use in laboratory investigations only, such as in vitro assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate or building block for further chemical exploration. All sales are final. The buyer assumes responsibility for confirming product identity and purity upon receipt. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTICTKCHAHSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Solvents: Dichloromethane, chloroform, ethanol

    Bases: Triethylamine, sodium hydroxide

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group

    Amino Derivatives: Formed from the reduction of nitro groups

    Substituted Triazoles: Formed from nucleophilic substitution reactions

Scientific Research Applications

Research indicates that compounds containing the triazole moiety exhibit various biological activities due to their ability to interact with biological targets such as enzymes and receptors. The thioether group contributes to the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting oxidative stress.
  • Case Studies :
    • In vitro studies demonstrated significant growth inhibition of cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% .
    • A study highlighted its effectiveness against multiple cancer types, including breast and colon cancers, indicating broad-spectrum anticancer activity .

Pharmacological Applications

The compound is being explored for various pharmacological applications:

  • Antimicrobial Activity : Research suggests that triazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase, which are relevant for diabetes and Alzheimer's disease respectively .

Table of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
AnticancerSNB-19PGI of 86.61%
AnticancerOVCAR-8PGI of 85.26%
AntimicrobialVarious BacteriaInhibition of growth
Enzyme Inhibitionα-glucosidaseReduced enzyme activity
Enzyme InhibitionAcetylcholinesteraseReduced enzyme activity

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Researchers have also explored various derivatives to enhance biological activity or selectivity against specific targets.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related 1,2,4-triazolyl-sulfanyl acetamides, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound R1 (Position 4) R2 (Position 5) Acetamide N-Substituent Key Features
Target Compound Amino (–NH2) Phenyl 2-Methylphenyl High potential for anti-inflammatory activity due to phenyl and methyl groups.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl Pyridin-3-yl 4-Ethylphenyl Orco channel agonist; pyridinyl enhances receptor binding.
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) Ethyl 4-Pyridinyl 4-Isopropylphenyl Improved solubility due to isopropyl group; used in insect olfaction studies.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino Furan-2-yl Varied aryl groups Anti-exudative activity (15/21 compounds outperformed diclofenac sodium).
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Phenyl Phenoxy-methyl 4-Nitrophenyl High melting point (273–274°C); nitro group enhances electron-withdrawing effects.

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5OSC_{19}H_{21}N_{5}OS, with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

Case Study: HepG2 Cell Line
In a study assessing the anticancer effects against HepG2 liver cancer cells, several triazole derivatives were tested using the MTT assay. The results indicated that certain substitutions on the aryl rings significantly influenced cytotoxicity. For example:

  • Compound 6d exhibited an IC50 value of 13.004 µg/mL , indicating potent anti-proliferative activity.
  • In contrast, compound 6e showed lower potency with an IC50 of 28.399 µg/mL .
CompoundIC50 (µg/mL)Activity Level
6d13.004High
6e28.399Moderate

This suggests that the presence of electron-donating groups enhances anticancer activity, while electron-withdrawing groups reduce it.

Enzyme Inhibition

Triazole derivatives also demonstrate inhibitory effects on various metabolic enzymes. Notably, they have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurological disorders.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds can be significantly influenced by their structural modifications:

  • Electron-donating vs. Electron-withdrawing Groups : Compounds with electron-donating groups at specific positions on the phenyl ring tend to exhibit increased anti-proliferative activity.
  • Positioning of Substituents : The positioning of substituents (ortho, meta, para) plays a crucial role in modulating biological activity.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysis : Use catalytic KI to accelerate nucleophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Basic: Which structural characterization techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

X-ray Crystallography : Resolves bond lengths and angles, confirming the triazole ring geometry and acetamide substitution pattern (e.g., C–S bond at 1.78 Å) .

NMR Spectroscopy :

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3 ppm for N-(2-methylphenyl)) .
  • ¹³C NMR : Carbonyl signals at δ 168–170 ppm .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 380.12 .

Validation : Cross-validate with elemental analysis (C, H, N ±0.3%) and HPLC (C18 column, 95% acetonitrile/water) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:
SAR studies should systematically modify substituents and assess activity:

Variable Substituents :

  • Triazole Ring : Replace phenyl with furan or pyridyl groups to alter electron density .
  • Acetamide Chain : Substitute 2-methylphenyl with fluorophenyl or indazole to modulate lipophilicity .

Biological Assays :

  • Anti-exudative Activity : Use a rat formalin-induced edema model; measure paw volume reduction at 24 hours (dose: 50 mg/kg, oral) .
  • Enzyme Inhibition : Screen against COX-2 or LOX enzymes via fluorometric assays .

Q. Example SAR Table :

Substituent (R)Anti-exudative Activity (% Inhibition)LogP
4-Chlorophenyl72%3.1
4-Methoxyphenyl65%2.8
Furan-2-yl81%2.5
Pyridin-4-yl68%2.9

Key Insight : Electron-withdrawing groups (e.g., Cl) enhance activity by improving target binding .

Advanced: What computational methods are effective in optimizing reaction pathways and predicting physicochemical properties?

Methodological Answer:

Reaction Pathway Design :

  • Quantum Chemical Calculations : Use Gaussian09 with DFT (B3LYP/6-311+G**) to model transition states and energy barriers .
  • Machine Learning : Train models on PubChem data to predict optimal solvent/catalyst combinations .

Property Prediction :

  • Lipophilicity (LogP) : Apply Crippen’s fragmentation method via ChemAxon.
  • Solubility : Use COSMO-RS simulations in ADF software .

Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via computational-experimental feedback loops .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Assay Validation :

  • Positive Controls : Include indomethacin (anti-inflammatory) to benchmark activity .
  • Dose-Response Curves : Confirm EC₅₀ consistency across triplicate runs.

Orthogonal Assays :

  • If in vitro COX-2 inhibition conflicts with in vivo edema reduction, perform ex vivo PGE₂ quantification in plasma .

Data Triangulation :

  • Cross-reference with molecular docking (AutoDock Vina) to verify target engagement .

Example : A 15% discrepancy in IC₅₀ values between fluorometric and ELISA assays was resolved by standardizing ATP concentrations .

Advanced: What analytical strategies ensure compound stability under experimental storage conditions?

Methodological Answer:

Stability Studies :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C).
  • HPLC Purity Checks : Monitor degradation peaks at 0, 7, 30 days (storage: −20°C, argon atmosphere) .

Light Sensitivity :

  • Use amber vials; UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm) .

Protocol : Prepare stock solutions in DMSO (10 mM), aliquot, and store at −80°C with desiccant .

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